molecular formula C11H18F2O4 B8204975 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate

5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate

Cat. No.: B8204975
M. Wt: 252.25 g/mol
InChI Key: FPMMELFOLPHKFK-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate is a chemical compound with the molecular formula C11H18F2O4 and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of a tert-butyl group, an ethyl group, and two fluorine atoms attached to a pentanedioate backbone. It is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate typically involves the esterification of 2,2-difluoropentanedioic acid with tert-butyl alcohol and ethyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate is unique due to the combination of tert-butyl and ethyl ester groups, which impart specific steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

5-O-tert-butyl 1-O-ethyl 2,2-difluoropentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2O4/c1-5-16-9(15)11(12,13)7-6-8(14)17-10(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMMELFOLPHKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate

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